molecular formula C7H8BrN3O2 B1425614 Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate CAS No. 1009827-04-6

Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate

Cat. No.: B1425614
CAS No.: 1009827-04-6
M. Wt: 246.06 g/mol
InChI Key: SPAHRPKPEPZZFG-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate (CAS: Not explicitly provided; CID: 57500639) is a pyrimidine derivative with the molecular formula C₇H₈BrN₃O₂ (molecular weight: ~246.07 g/mol). Its structure features a bromine atom at position 5, a methylamino group (-NHCH₃) at position 2, and a methyl ester at position 4 (Figure 1). This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents due to its reactive bromine and amine functionalities.

Properties

IUPAC Name

methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-9-7-10-3-4(8)5(11-7)6(12)13-2/h3H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAHRPKPEPZZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C(=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic acid Intermediate

A key intermediate in the preparation is 5-bromo-2-methylpyrimidine-4-carboxylic acid, which can be synthesized via a multi-step reaction involving acetamidine hydrochloride and mucobromic acid in ethanol under basic conditions:

  • Reagents and Conditions:
    • Sodium ethoxide solution prepared by adding sodium metal to ethanol.
    • Acetamidine hydrochloride (9.69 mmol) suspended in ethanol.
    • Mucobromic acid (3.87 mmol) added dropwise maintaining temperature at 50°C.
    • Reaction followed by acidification with 2 M hydrochloric acid.
  • Outcome:
    • Brown precipitate filtered, washed, and freeze-dried to yield 5-bromo-2-methylpyrimidine-4-carboxylic acid with a 42% yield.
  • Characterization:
    • LCMS: m/z 218 [M+1]+
    • 1H NMR (DMSO-d6): δ 2.62 (s, 3H, methyl), 9.03 (s, 1H, pyrimidine proton)

This intermediate serves as a precursor for further functionalization to introduce the methylamino group and esterification.

Esterification to Form the Methyl Ester

If the carboxylic acid intermediate is obtained, esterification to the methyl ester is typically performed using standard esterification methods:

  • Methods:
    • Fischer esterification using methanol and acid catalyst (e.g., sulfuric acid or hydrochloric acid).
    • Use of methylating agents such as diazomethane for mild esterification.
  • Conditions:
    • Heating under reflux with methanol and acid catalyst for several hours.
    • Neutralization and extraction to isolate the methyl ester.

This step converts the 4-carboxylic acid group to the methyl ester, yielding the final target compound.

Alternative One-Pot or Multi-Step Synthetic Routes

Recent patent literature describes methods for preparing 5-bromo-2-substituted pyrimidine compounds, which may include methylamino derivatives, via one-pot or multi-step reactions involving:

  • Reaction of substituted amidines with brominated precursors.
  • Use of sodium ethoxide or other bases in ethanol or mixed solvents.
  • Controlled addition of brominated aldehydes or acids to form the pyrimidine ring with desired substitutions.

These methods aim to improve yield, reduce reaction steps, and simplify purification.

Summary Table of Preparation Methods

Step Starting Material / Intermediate Reagents & Conditions Yield (%) Notes
1 Acetamidine hydrochloride + mucobromic acid Sodium ethoxide in ethanol, 50°C, acidification 42 Produces 5-bromo-2-methylpyrimidine-4-carboxylic acid
2 5-bromo-2-chloropyrimidine-4-carboxylate methyl ester Methylamine, ethanol or DMF, 25-80°C, several hours Not specified Nucleophilic substitution for 2-(methylamino) group
3 5-bromo-2-(methylamino)pyrimidine-4-carboxylic acid Methanol, acid catalyst, reflux Typical Fischer esterification yield (~70-90%) Esterification to methyl ester

Analytical and Research Findings

  • The intermediate 5-bromo-2-methylpyrimidine-4-carboxylic acid is well-characterized by LCMS and NMR, confirming the structure and purity.
  • The introduction of the methylamino group is consistent with nucleophilic aromatic substitution mechanisms on electron-deficient pyrimidine rings.
  • Esterification reactions are standard and yield stable methyl esters suitable for further applications.
  • Patented methods emphasize the use of sodium ethoxide and ethanol as green and efficient solvents and bases, with controlled temperature to optimize yields.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylamino group, to form corresponding oxides or reduced amines.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Ester Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used for hydrolysis.

Major Products:

  • Substituted pyrimidines
  • Oxidized or reduced amines
  • Carboxylic acids from ester hydrolysis

Scientific Research Applications

Neuroprotective Therapies

Research indicates that methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate has potential applications in neuroprotective therapies. Its derivatives have been explored for their neuroprotective effects, which may be beneficial in treating neurodegenerative diseases . The compound's ability to interact with specific biological targets suggests it could play a role in the design of new therapeutic agents aimed at protecting neuronal cells.

Enzyme Interaction Studies

Preliminary studies have shown that this compound may interact with enzymes involved in metabolic pathways. It has been hypothesized to act as an inhibitor for certain receptors, which is crucial for drug design targeting specific biological pathways . Understanding these interactions can lead to the development of more effective pharmaceuticals.

Reaction Pathways

This compound is utilized in various synthetic methodologies due to its reactivity profile. Researchers have subjected it to different reaction conditions, including microwave irradiation and direct metallation with strong bases like lithium diisopropylamide. These methods allow chemists to explore novel reaction pathways and mechanisms .

Synthesis of Derivatives

The compound serves as an important intermediate in synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties. Its multi-step synthesis involves complex organic reactions, which can be tailored based on desired yields and purity levels . The outcomes of these studies contribute significantly to the field of synthetic organic chemistry by providing new routes for related compounds.

Binding Affinity Studies

Several studies have investigated the binding affinity of this compound to various biological targets. For instance, it has been shown to interact with kinases, which are critical in cellular signaling pathways . Case studies highlight its potential as a kinase inhibitor, which could lead to the development of targeted cancer therapies.

Case Study: Kinase Inhibition

One notable case study involved the evaluation of this compound as a kinase inhibitor. The compound was tested against a panel of approximately 65 kinases, revealing significant off-target activities but also highlighting its potential as a type-II kinase inhibitor . Further optimization of this compound led to improved potency against specific kinases while maintaining selectivity.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate and its derivatives depends on the specific biological target. Generally, these compounds interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 2

The substituent at position 2 significantly influences the compound’s physicochemical properties and reactivity. Below is a detailed comparison:

Table 1: Substituent-Driven Comparisons
Compound Name (Position 2 Substituent) Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate (Methylamino) C₇H₈BrN₃O₂ 246.07 - CCS: 142.2–147.4 Ų
- Predicted moderate solubility in polar solvents
Drug intermediate (kinase inhibitors)
Methyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate (Methylsulfonyl) C₇H₇BrN₂O₄S 295.11 - Higher polarity due to sulfonyl group
- Likely higher melting point
Electrophilic substitution reactions
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (Methylthio) C₇H₇BrN₂O₂S 263.11 - MP: 61–64°C
- Solubility: 0.42 g/L in water
- UN2811 (toxic)
Intermediate for sulfone/sulfoxide derivatives
Methyl 4-amino-5-bromopyrimidine-2-carboxylate (Amino at position 4) C₆H₆BrN₃O₂ 232.03 - Soluble in DMSO/chloroform
- Lower molecular weight
Nucleophilic substitution reactions
Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate (Pyrrolidinyl) C₁₀H₁₃BrN₃O₂ 295.14 - Bulky substituent
- Limited solubility data
Niche applications in heterocyclic chemistry
Key Observations :
  • Electronic Effects : The methylsulfonyl group (electron-withdrawing) in the sulfonyl analog enhances electrophilicity at position 2, facilitating nucleophilic attacks, whereas the methylthio group (electron-donating) stabilizes the ring for oxidation to sulfones.
  • Solubility: The methylthio derivative exhibits low aqueous solubility (0.42 g/L), while the methylamino variant likely has better solubility in polar aprotic solvents due to hydrogen bonding.
  • Reactivity : Bromine at position 5 is a common site for cross-coupling reactions (e.g., Suzuki-Miyaura), making all analogs valuable in medicinal chemistry.

Tables and Figures :

  • Figure 1 : 2D structure of the target compound (generated from SMILES in).
  • Table 1 : Summarizes critical differences in molecular properties and applications.

Biological Activity

Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and findings from recent research.

  • Molecular Formula : C7H8BrN3O2
  • Molecular Weight : 246.07 g/mol
  • Melting Point : 66 to 68 °C
  • Solubility : Slightly soluble in water (approximately 0.42 g/L) and more soluble in organic solvents.

The compound features a pyrimidine core with a bromine atom and a methylamino group, which contribute to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the bromine atom and the methylamino group allows for hydrogen bonding and hydrophobic interactions, which can modulate the activity of these biological targets. Preliminary studies suggest that this compound may act as an inhibitor for specific receptors involved in metabolic pathways .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing pyrimidine structures have shown promising results in inhibiting tumor growth in various cancer models. A study highlighted that certain pyrimidine derivatives demonstrated IC50 values in the nanomolar range against specific cancer cell lines, indicating potent antitumor activity .

Enzyme Inhibition

This compound is being explored for its potential as an enzyme inhibitor. Its structural characteristics suggest that it may inhibit enzymes critical for cancer metabolism or other pathological processes. Further research is required to elucidate the specific enzymes targeted by this compound and the implications for therapeutic development .

Case Studies

  • Synthesis and Antitumor Evaluation :
    A study synthesized various pyrimidine derivatives, including this compound, and assessed their antitumor activities. Results indicated that the compound exhibited moderate cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development .
  • Interaction Studies :
    Interaction studies involving this compound revealed its binding affinity to enzymes involved in metabolic pathways. These studies employed biochemical assays to measure the inhibitory effects of the compound on target enzymes, providing insights into its mechanism of action .

Research Findings Summary Table

Study Focus Key Findings
Synthesis and Antitumor ActivitiesAntitumor evaluationModerate cytotoxicity; potential lead for drug development
Interaction StudiesEnzyme binding affinityIdentified interactions with key metabolic enzymes
Pharmacological ProfileMechanism of actionSuggests inhibition of specific receptors/enzyme pathways

Q & A

Q. What are the common synthetic routes for Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate, and how are reaction conditions optimized?

Methodological Answer: This compound is typically synthesized via nucleophilic substitution or condensation reactions. A general approach involves halogenation at the 5-position of a pyrimidine ring, followed by introduction of the methylamino group at the 2-position. For example, bromination of a pre-functionalized pyrimidine carboxylate precursor under controlled temperature (e.g., 0–5°C) with reagents like N-bromosuccinimide (NBS) can achieve regioselective substitution . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF) and stoichiometry of methylamine to minimize byproducts like over-alkylated species. Reaction monitoring via TLC or in situ NMR is critical to identify intermediate stages .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

Methodological Answer:

  • 1H/13C NMR : Focus on the methylamino proton (δ ~2.8–3.2 ppm, singlet) and the pyrimidine ring protons (δ ~8.0–8.5 ppm for H-6). The ester carbonyl (C=O) appears at ~165–170 ppm in 13C NMR .
  • IR Spectroscopy : Confirm the ester carbonyl stretch (~1700–1750 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) and isotopic patterns due to bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict electron density distribution, highlighting nucleophilic/electrophilic sites. For instance:

  • The 5-bromo substituent withdraws electron density, making the 4-carboxylate group more susceptible to nucleophilic attack.
  • Frontier molecular orbital (FMO) analysis reveals HOMO localization on the methylamino group, suggesting its role in hydrogen bonding or coordination .
    Comparative studies with analogs (e.g., chloro vs. bromo derivatives) can quantify substituent effects on reactivity .

Q. What challenges arise in the crystallographic analysis of this compound, and how can software like SHELX address them?

Methodological Answer: Challenges include:

  • Disorder in the methylamino group : Resolved using SHELXL’s PART instruction to model alternative conformations .
  • Weak diffraction due to light atoms (C, N, O) : High-resolution data (≤0.8 Å) and iterative refinement with SHELXL improve accuracy. Hydrogen bonding networks (e.g., N–H⋯O interactions) are validated using Mercury for visualization .
  • Twinned crystals : SHELXD’s twin law detection and SHELXL’s TWIN/BASF commands refine twinned data .

Q. How do substituent variations at the 2- and 5-positions influence the compound’s properties and reactivity?

Methodological Answer:

  • 2-Position : Replacing methylamino with bulkier groups (e.g., tert-butylamino) sterically hinders nucleophilic substitution at the 4-carboxylate. Computational modeling (e.g., molecular docking) predicts steric clashes in enzyme-binding studies .
  • 5-Position : Bromine’s electronegativity increases the acidity of adjacent protons, facilitating deprotonation in coupling reactions. Chloro analogs show lower reactivity in Suzuki-Miyaura cross-couplings due to weaker C–X bond polarization .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data across studies?

Methodological Answer:

  • Yield discrepancies : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). For example, moisture-sensitive intermediates may hydrolyze, reducing yields .
  • Spectroscopic inconsistencies : Cross-validate using multiple techniques (e.g., 2D NMR for ambiguous proton assignments) . Database comparisons (e.g., PubChem, Reaxys) identify outliers caused by impurities or solvent effects .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate
Reactant of Route 2
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Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate

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